

CAS 90002-06-5 structure elucidation and properties

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Compound of Interest

Compound Name: 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

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An In-Depth Technical Guide to Aloin (CAS 90002-06-5): Structure, Properties, and Methodologies

Introduction

Aloin, identified by CAS number 90002-06-5, is a prominent bioactive compound naturally occurring in the latex of at least 68 species of the Aloe plant.[1] It is a yellow-brown, bitter crystalline substance that has been a subject of scientific interest for its diverse biological activities.[1][2] Chemically classified as an anthraquinone C-glycoside, Aloin is the primary component responsible for the laxative properties historically associated with Aloe extracts.[3][4]

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of Aloin's structural elucidation, physicochemical properties, biological mechanisms, and the key experimental protocols for its extraction and analysis.

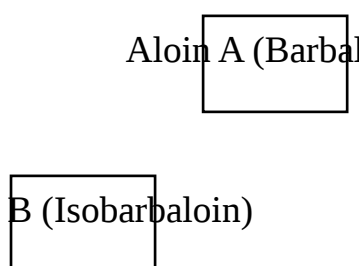
Part 1: Structural Elucidation and Chemical Identity

Aloin is not a single, homogenous compound but rather a mixture of two diastereomers: Aloin A (also known as Barbaloin) and Aloin B (Isobarbaloin).[1][5] These isomers share the same molecular formula, $C_{21}H_{22}O_9$, and a molecular weight of approximately 418.4 g/mol.[6][7] The core structure consists of an aloë-emodin anthrone skeleton C-glycosidically linked to a β -D-

glucopyranose moiety at the C-10 position.[6] The stereochemical difference between Aloin A and Aloin B lies in the orientation of the glucose group at this C-10 chiral center.[8][9]

The definitive structure of these molecules has been elucidated and confirmed through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the connectivity of the anthrone core and the glucose unit. Specific Nuclear Overhauser Effect (NOE) associations are used to establish the precise conformation and absolute configuration of the C-10 epimers, distinguishing Aloin A from Aloin B.[9][10]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the elemental composition and exact molecular weight of Aloin and its derivatives. [10]
- UV-Visible Spectroscopy: In solution, Aloin exhibits characteristic absorption peaks. Spectra recorded in acetone or methanol show distinct bands around 268 nm, 296 nm, and 353 nm, which are associated with the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions within the anthracene ring system.[11][12]
- Infrared (IR) Spectroscopy: FT-IR analysis reveals the presence of key functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations, which are characteristic of its anthraquinone glycoside structure.[10][11]



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Caption: Chemical structures of the diastereomers Aloin A and Aloin B.

Part 2: Physicochemical and Biological Properties

Physicochemical Data

Aloin's utility in experimental and formulation settings is dictated by its physical and chemical properties, with stability being a critical parameter.

Property	Value	Source(s)
CAS Number	90002-06-5 (mixture); 1415-73-2 (Aloin A)	[1] [6]
Molecular Formula	C ₂₁ H ₂₂ O ₉	[6] [7]
Molecular Weight	418.4 g/mol	[4] [7]
Appearance	Yellow to yellow-brown crystalline powder	[3] [4]
Melting Point	~148 °C	[4]
Solubility	Slightly soluble in water; Soluble in ethanol, methanol, DMSO	[3] [4]

Stability Profile

The stability of Aloin is highly dependent on environmental conditions, a crucial consideration for processing, formulation, and storage.

- **Effect of pH:** Aloin is significantly more stable in acidic conditions. At a pH of 2.0, it can remain stable for over 14 days.[\[13\]](#)[\[14\]](#) However, its degradation accelerates rapidly as the pH becomes neutral or alkaline. At pH 8.0, less than 2% of Aloin A remains after 12 hours.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Effect of Temperature:** Elevated temperatures cause rapid degradation. At 50°C, over 90% of Aloin A degrades within 12 hours, and at 70°C, this occurs in under 6 hours.[\[13\]](#)[\[14\]](#) For long-term storage of solutions, refrigeration at 4°C is recommended to minimize degradation.[\[16\]](#)[\[17\]](#)

- **Effect of Light:** Light has been shown to have minimal to no influence on Aloin's stability over experimental periods of up to 14 days.[\[13\]](#)

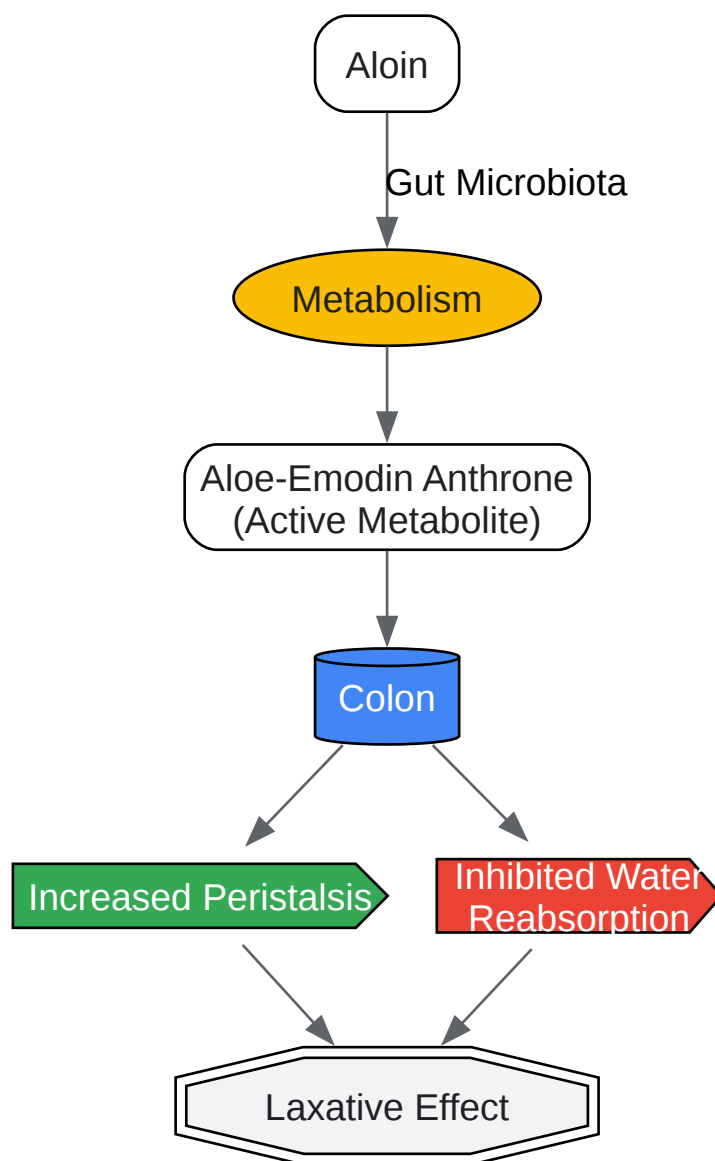
Degradation Products

Under various conditions, Aloin degrades into several known compounds. At neutral to basic pH and higher temperatures, 10-hydroxyaloin A and B are the primary degradation products. [\[13\]](#)[\[15\]](#) In acidic conditions ($\text{pH} \leq 5.0$), the main degradation products are aloin-emodin and elgonin-dimers A and B.[\[13\]](#)[\[15\]](#)

Biological Activity and Mechanism of Action

Aloin exhibits a broad spectrum of biological activities, which are the focus of ongoing research.

- **Laxative Effect:** This is the most well-documented activity. After oral ingestion, Aloin is not absorbed in the upper gastrointestinal tract. In the colon, gut microbiota metabolize it into the active compound, aloin-emodin anthrone. This metabolite stimulates peristaltic contractions and opens chloride channels in the colonic membrane, which inhibits the re-absorption of water and leads to a laxative effect.[\[1\]](#)
- **Anti-inflammatory and Antioxidant Activities:** Aloin has demonstrated anti-inflammatory and antioxidant properties in various studies, contributing to its traditional use in healing.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Antimicrobial Activity:** Research suggests Aloin can inhibit the growth of various bacteria and fungi, making it a candidate for antiseptic applications.[\[4\]](#)[\[18\]](#)
- **Anticancer Properties:** Emerging evidence indicates that Aloin may possess antineoplastic capabilities by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells.[\[4\]](#)[\[18\]](#)
- **Tyrosinase Inhibition:** Aloin acts as an inhibitor of tyrosinase, a key enzyme in melanin synthesis. This property makes it a compound of interest for the cosmetics industry in skin-brightening and anti-pigmentation products.[\[4\]](#)[\[19\]](#)



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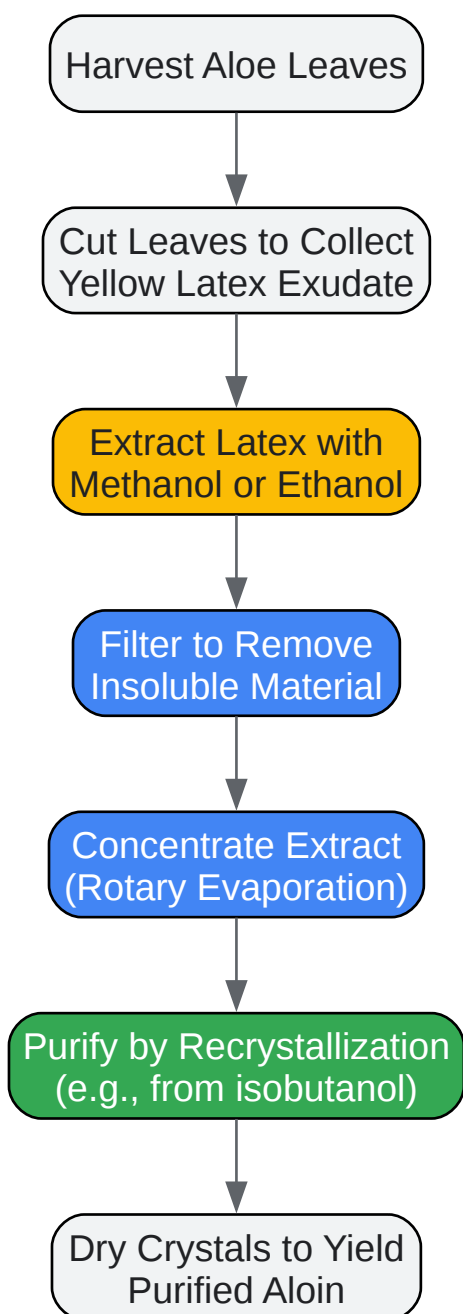
Caption: Mechanism of Aloin's laxative effect in the colon.

Part 3: Methodologies and Experimental Protocols

Accurate extraction and quantification are essential for the study and application of Aloin.

Extraction and Purification from Aloe Vera

Aloin is typically extracted from the bitter yellow latex found just beneath the leaf rind.[1][3]



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Caption: General workflow for the extraction and purification of Aloin.

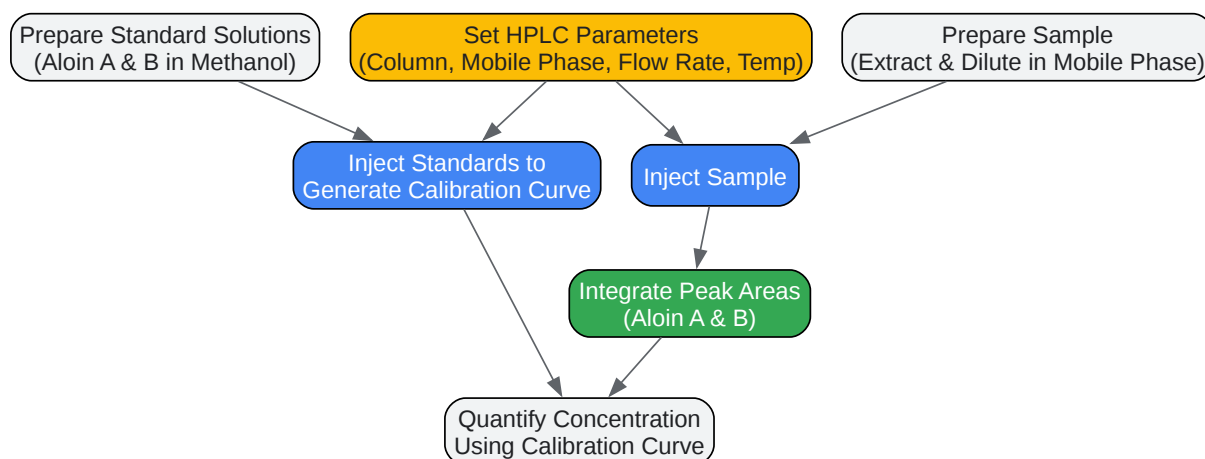
Protocol 1: Solvent Extraction of Aloin

- Harvesting: Select mature Aloe vera leaves and cut them at the base.

- Latex Collection: Invert the leaves over a collection vessel and allow the yellow latex to drain for 30-60 minutes.
- Extraction: Submerge the collected latex in a suitable solvent such as methanol or a methanol/water mixture.[3][21] Agitate the mixture for 1-2 hours at room temperature.
- Filtration: Filter the solution through a sintered glass filter or appropriate filter paper to remove any solid plant material.[3]
- Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Purification: Dissolve the crude extract in a minimal amount of a hot crystallization solvent (e.g., isobutanol).[22] Allow the solution to cool slowly to induce crystallization.
- Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
- Drying: Dry the purified crystals under vacuum at a low temperature (e.g., $< 70^{\circ}\text{C}$) to a constant weight.[3]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of Aloin A and Aloin B.[23][24][25]



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Caption: Workflow for the quantitative analysis of Aloin by HPLC.

Protocol 2: HPLC-DAD Method for Aloin Quantification

- Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a dual-wavelength UV detector.[24]
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm) is commonly used.[23]
- Mobile Phase: A gradient or isocratic elution using a mixture of water (often acidified, e.g., with phosphoric acid) and an organic solvent like acetonitrile or methanol.[23][25]
- Flow Rate: Typically 0.8 - 1.0 mL/min.[23]
- Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[23]
- Detection Wavelength: Monitoring is performed at a wavelength where Aloin shows strong absorbance, such as 260 nm or 353 nm.[12][13]

- **Standard Preparation:** Accurately weigh and dissolve Aloin A and/or Aloin B reference standards in methanol to prepare a stock solution (e.g., 1 mg/mL).[\[21\]](#)[\[24\]](#) Perform serial dilutions to create a set of calibration standards (e.g., 1-150 µg/mL).
- **Sample Preparation:** Dissolve the extracted sample in a suitable solvent (e.g., methanol-water mixture) and filter through a 0.45 µm syringe filter before injection.[\[24\]](#) Phosphate buffered saline at pH 3 has also been used as an extraction solvent to improve stability.[\[23\]](#)
- **Analysis:** Inject the standards to create a linear calibration curve by plotting peak area against concentration. Inject the prepared samples and use the regression equation from the calibration curve to determine the concentration of Aloin in the sample.[\[21\]](#)

Part 4: Applications and Regulatory Context

Aloin's diverse properties have led to its use in several fields:

- **Pharmaceuticals:** Historically, it was a key ingredient in over-the-counter (OTC) stimulant laxative products.[\[1\]](#)
- **Cosmetics:** Due to its tyrosinase-inhibiting and anti-inflammatory effects, it is investigated for use in skin care products for brightening and soothing.[\[4\]](#)
- **Research:** It serves as a valuable phytochemical standard for the quality control of Aloe vera products and as a subject for research into its various pharmacological activities.[\[18\]](#)[\[19\]](#)

It is critical for developers to be aware of the regulatory landscape. In May 2002, the U.S. Food and Drug Administration (FDA) issued a final rule stating that aloe laxative ingredients are no longer generally recognized as safe and effective (GRAS/E) for OTC use.[\[1\]](#) This decision was based on a lack of sufficient data to establish safety. Consequently, aloin-containing laxatives are no longer marketed in the U.S. as OTC drugs.

Conclusion

Aloin (CAS 90002-06-5) is a structurally defined C-glycoside with a complex profile of physicochemical properties and a wide range of biological activities. Its inherent instability under common processing conditions (neutral/alkaline pH, high temperature) presents a significant challenge that requires careful control during extraction, formulation, and analysis.

While its use as an oral laxative has ceased in some jurisdictions due to regulatory changes, research into its anti-inflammatory, antimicrobial, and antineoplastic properties continues to uncover new potential applications. The standardized methodologies detailed in this guide provide a foundation for researchers to reliably extract, quantify, and study this multifaceted natural compound.

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